2-chloro-3-[(3,4-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
2-CHLORO-3-[(3,4-DICHLOROPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound with a unique structure that combines chlorinated phenyl and chromenone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-3-[(3,4-DICHLOROPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves multiple steps, starting with the preparation of the chlorinated phenyl and chromenone intermediates. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include chlorinating agents, solvents, and catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-3-[(3,4-DICHLOROPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides under controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products. Substitution reactions can result in various functionalized derivatives.
Scientific Research Applications
2-CHLORO-3-[(3,4-DICHLOROPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-CHLORO-3-[(3,4-DICHLOROPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes affected by the compound.
Comparison with Similar Compounds
Similar Compounds
2-CHLORO-3-[(3,4-DICHLOROPHENYL)METHOXY]-7,8,9,10-TETRAHYDROBENZO[C]CHROMEN-6-ONE: A structurally similar compound with slight variations in the chromenone moiety.
3-CHLORO-4-[(3,4-DICHLOROPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE: Another analog with different chlorination patterns.
Uniqueness
2-CHLORO-3-[(3,4-DICHLOROPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is unique due to its specific combination of chlorinated phenyl and chromenone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H15Cl3O3 |
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Molecular Weight |
409.7 g/mol |
IUPAC Name |
2-chloro-3-[(3,4-dichlorophenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C20H15Cl3O3/c21-15-6-5-11(7-16(15)22)10-25-19-9-18-14(8-17(19)23)12-3-1-2-4-13(12)20(24)26-18/h5-9H,1-4,10H2 |
InChI Key |
FJVHMEZPHJVXKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OCC4=CC(=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
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